molecular formula C20H16N2O4 B2527668 N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-37-3

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2527668
CAS No.: 946353-37-3
M. Wt: 348.358
InChI Key: FCWUMCOENKUJIL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a dihydropyridine core, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with benzyl-substituted dihydropyridine intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of a benzodioxole moiety and a dihydropyridine core, which imparts distinct chemical and biological properties. Its ability to selectively target mitochondrial function in glucose-starved cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(21-15-8-9-17-18(11-15)26-13-25-17)16-7-4-10-22(20(16)24)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUMCOENKUJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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